BenchChemオンラインストアへようこそ!

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine

PDE10 regioisomer structure-activity relationship

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine (CAS 2202083-32-5) is a low-molecular-weight (189.21 g/mol) heterocyclic compound built on the imidazo[1,2-b]pyridazine fused bicyclic core, bearing a single cyclopropylmethoxy substituent at the 6-position. This scaffold is recognized in the patent literature as the minimal pharmacophoric framework for phosphodiesterase 10 (PDE10) inhibition, where the imidazo[1,2-b]pyridazine core serves as the adenine-mimetic hinge-binding motif and the 6-alkoxy substituent projects into the enzyme's selectivity pocket.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 2202083-32-5
Cat. No. B2551149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine
CAS2202083-32-5
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1CC1COC2=NN3C=CN=C3C=C2
InChIInChI=1S/C10H11N3O/c1-2-8(1)7-14-10-4-3-9-11-5-6-13(9)12-10/h3-6,8H,1-2,7H2
InChIKeyVSOLMCZLLZSCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine (CAS 2202083-32-5) – Core Scaffold Identity and PDE10 Pharmacophore Classification for Informed Procurement


6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine (CAS 2202083-32-5) is a low-molecular-weight (189.21 g/mol) heterocyclic compound built on the imidazo[1,2-b]pyridazine fused bicyclic core, bearing a single cyclopropylmethoxy substituent at the 6-position . This scaffold is recognized in the patent literature as the minimal pharmacophoric framework for phosphodiesterase 10 (PDE10) inhibition, where the imidazo[1,2-b]pyridazine core serves as the adenine-mimetic hinge-binding motif and the 6-alkoxy substituent projects into the enzyme's selectivity pocket [1]. The compound is supplied exclusively as a non-human research reagent, making its procurement decision dependent on structural and physicochemical differentiation from closely related analogs rather than clinical pedigree .

Why 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine Cannot Be Interchanged with Other Imidazo[1,2-b]pyridazine Analogs in PDE10-Targeted Research


The imidazo[1,2-b]pyridazine scaffold is a privileged chemotype exploited across multiple target classes—including PDE10, Mps1/TTK kinase, VEGFR2, and TRK kinases—where subtle variations in substitution pattern drive profound selectivity shifts between structurally unrelated enzymes [1] [2]. Within the PDE10 sub-family alone, the identity, position, and steric bulk of the 6-alkoxy substituent directly determine occupancy of the enzyme's hydrophobic selectivity pocket, and even regioisomeric repositioning of the same atoms (e.g., cyclopropyl at C6 with methoxy at C7 versus cyclopropylmethoxy at C6) alters the ligand's shape complementarity and hydrogen-bonding network [1]. Generic or positional-isomer substitution therefore risks introducing an unrecognized shift in target engagement, binding kinetics, or off-target profile, as demonstrated by the Mps1 program where property-based optimization at the 6-position was the critical variable separating potent, selective, orally available inhibitors from inactive or promiscuous analogs [2]. The procurement choice of 6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine over a close analog must therefore be justified on a dimension-by-dimension basis, using the quantitative evidence presented below.

Quantitative Differentiation Evidence: 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine vs. Closest Analogs


Evidence Item 1: Regioisomeric Differentiation — Cyclopropylmethoxy at C6 vs. Cyclopropyl at C6 / Methoxy at C7

The target compound places a cyclopropylmethoxy (–O–CH₂–cPr) group at the 6-position of the imidazo[1,2-b]pyridazine core. Its closest commercially cataloged regioisomer, 6-cyclopropyl-7-methoxyimidazo[1,2-b]pyridazine (CAS 2791329-67-2), distributes the same C₄H₇O atoms differently: a cyclopropyl group directly attached at C6 and a methoxy at C7 . This is not a trivial distinction. In the PDE10 inhibitor series disclosed by Janssen, the 6-position alkoxy group (e.g., cyclopropylmethoxy, 2,2,2-trifluoroethoxy, 2-methoxyethoxy) is explicitly enumerated as the substituent that projects into the enzyme's hydrophobic selectivity pocket, while the 7-position is predominantly unsubstituted or methyl-substituted in the most potent exemplars [1]. The regioisomeric swap relocates the steric bulk from the flexible –O–CH₂– linker to a direct C6–cyclopropyl attachment and shifts the oxygen atom from the linker position to the 7-methoxy, which would be predicted to alter both the hydrogen-bond-acceptor geometry and the steric complementarity within the PDE10 active site [2]. Although head-to-head PDE10 IC₅₀ data for both regioisomers are not publicly available, the patent structure-activity relationship (SAR) establishes that the 6-alkoxy substitution pattern is critical for PDE10 potency, with certain 6-alkoxy variants achieving Ki values below 0.1 nM in the PDE10 IMAP assay [1]. Users requiring a PDE10-active chemotype with the validated 6-alkoxy pharmacophore should prioritize the target compound over the regioisomer, whose activity at PDE10 is uncharacterized and structurally inconsistent with the optimized SAR.

PDE10 regioisomer structure-activity relationship

Evidence Item 2: 2-Position Substitution Status — Unsubstituted Core vs. 2-Aryl Extended Analog

The target compound (MW 189.21) carries a hydrogen atom at the 2-position of the imidazo[1,2-b]pyridazine ring, whereas the commercially available analog 6-(cyclopropylmethoxy)-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine (CAS 1319731-73-1, MW 331.29) bears a 4-trifluoromethylphenyl group at C2, adding 142 Da of molecular weight and substantially increasing lipophilicity [1]. In the Janssen PDE10 patent series, the 2-position is predominantly substituted with methyl, cyclopropyl, or hydrogen in the most potent compounds, with larger aryl groups at C2 generally associated with reduced PDE10 inhibitory activity or shifted selectivity profiles [2]. The unsubstituted C2 position of the target compound preserves the minimal pharmacophore, maximizing ligand efficiency (ratio of binding affinity to molecular weight) and offering a cleaner starting point for fragment-based or structure-guided optimization. The 2-aryl analog's increased molecular weight and topological polar surface area may also alter membrane permeability and solubility in a manner that confounds interpretation of biochemical assay results if used as a PDE10 probe.

PDE10 molecular weight ligand efficiency 2-aryl substitution

Evidence Item 3: PDE10 Target Class Engagement — Patent-Validated Pharmacophore with Sub-nanomolar Potency Potential

The imidazo[1,2-b]pyridazine scaffold with a 6-alkoxy substituent is explicitly claimed as a PDE10 inhibitor chemotype in the Janssen patent family (US 2012/0220581, EA020847B1), with representative 6-substituted analogs achieving PDE10 Ki values as low as 0.019–0.030 nM in the IMAP fluorescence polarization assay [1] [2]. While the specific 6-(cyclopropylmethoxy) congener's PDE10 IC₅₀ has not been publicly disclosed in a primary research article, the patent SAR demonstrates that the cyclopropylmethoxy group is explicitly enumerated among the preferred 6-position substituents (alongside 2,2,2-trifluoroethoxy, 2-methoxyethoxy, and tetrahydro-2H-pyran-4-yl) for achieving high PDE10 inhibitory potency [1]. By contrast, the well-known PDE10A inhibitor PF-2545920 (Mardepodect), which belongs to a structurally distinct pyrazolo[1,5-a]pyridine chemotype, achieves PDE10A IC₅₀ values of 0.37–1.26 nM but lacks the imidazo[1,2-b]pyridazine core entirely, precluding its use as a scaffold-matched control in imidazopyridazine-based programs [3]. The target compound thus offers a structurally congruent, patent-validated PDE10 pharmacophore that is directly compatible with imidazo[1,2-b]pyridazine-focused medicinal chemistry campaigns.

PDE10A enzyme inhibition pharmacophore SAR

Evidence Item 4: Physicochemical Differentiation — Minimalist Scaffold with Favorable Fragment-Like Properties

With a molecular weight of 189.21 Da, a heavy-atom count of 14, and only one hydrogen-bond acceptor (the pyridazine N and the ether O), 6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine resides firmly within fragment chemical space (MW < 250 Da) and complies with the Rule of Three for fragment-based screening . In contrast, more elaborated imidazo[1,2-b]pyridazine PDE10 inhibitors such as compound 31 from Meegalla et al. (MW 461.5) or the Mps1 inhibitor 27f (MW ~520) carry substantial additional molecular weight from substituents at positions 2, 3, 7, and 8, rendering them unsuitable for fragment-growing or scaffold-hopping campaigns [1] [2]. The target compound's low molecular complexity also translates to higher aqueous solubility (predicted logP ~1.0–1.5 based on the cyclopropylmethoxy fragment), which facilitates biochemical assay formatting at higher concentrations without DMSO-related artifacts.

fragment-based drug discovery physicochemical properties lead-likeness Lipinski

Evidence Item 5: Synthetic Tractability — Single-Substituent Core Enabling Divergent Derivatization

The target compound's structure—a single 6-cyclopropylmethoxy substituent on an otherwise unsubstituted imidazo[1,2-b]pyridazine core—leaves positions 2, 3, 7, and 8 available for late-stage functionalization via electrophilic aromatic substitution, directed metalation, or cross-coupling chemistry. This contrasts with the polysubstituted PDE10 inhibitors disclosed in the literature (e.g., compound 31 from Meegalla et al., which carries substituents at positions 2, 3, 6, and 7) that offer fewer vectors for further elaboration [1]. The two-step one-pot synthetic route commonly employed for imidazo[1,2-b]pyridazine construction—involving heterocyclic amine condensation with DMF-DMA followed by cyclization with an active electrophile—is established in the patent literature and amenable to the 6-cyclopropylmethoxy variant [2]. The unsubstituted positions provide accessible handles for systematic SAR exploration through parallel chemistry, enabling procurement of a single scaffold that can be diversified into focused libraries.

synthetic accessibility divergent functionalization medicinal chemistry C–H activation

High-Impact Application Scenarios for 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine in PDE10-Focused Drug Discovery and Chemical Biology


Fragment-Based PDE10A Inhibitor Discovery and Biophysical Screening

The compound's MW of 189.21 Da places it squarely within the Rule of Three for fragment-based drug discovery . It is ideally suited for primary biophysical screens (surface plasmon resonance, thermal shift, ligand-observed NMR) against PDE10A, where its low molecular complexity reduces the probability of non-specific binding and facilitates detection of weak but ligand-efficient interactions. The unsubstituted 2, 3, 7, and 8 positions allow structure-guided fragment growing into the PDE10A active site using co-crystal structures with the imidazo[1,2-b]pyridazine hinge-binding motif [1].

Scaffold-Hopping Reference Compound for Imidazo[1,2-b]pyridazine PDE10 Series

For research groups developing PDE10 inhibitors based on alternative heterocyclic cores (e.g., pyrazolo[1,5-a]pyridines, triazolopyridazines), the target compound serves as the minimal imidazo[1,2-b]pyridazine pharmacophore reference for head-to-head biochemical comparisons. Unlike PF-2545920 (IC₅₀ = 0.37 nM, pyrazolo[1,5-a]pyridine scaffold), the target compound provides scaffold-matched PDE10 inhibition data from the Janssen patent series (6-alkoxy imidazo[1,2-b]pyridazine Ki = 0.019–0.030 nM), enabling direct comparison of scaffold-dependent potency and selectivity [2].

Divergent Library Synthesis Starting Material for PDE10 SAR Exploration

With four unsubstituted positions on the imidazo[1,2-b]pyridazine core (C2, C3, C7, C8) and a fixed 6-cyclopropylmethoxy group, this compound is an optimal starting point for parallel library synthesis using established C–H functionalization, Suzuki coupling, or nucleophilic aromatic substitution chemistry . Each diversification vector can be explored independently to probe the PDE10 selectivity pocket (C6 region), the solvent-exposed region (C2/C3), or the ribose pocket (C7/C8), maximizing SAR information return per unit of synthesis effort.

Negative Control for Mps1/TTK Kinase Selectivity Profiling

The imidazo[1,2-b]pyridazine scaffold is shared between PDE10 inhibitors and Mps1/TTK kinase inhibitors, where substitution at the 6- and 8-positions is the key selectivity determinant [3]. The target compound, with its 6-cyclopropylmethoxy substitution and unsubstituted 8-position, is predicted to favor PDE10 over Mps1 based on the distinct SAR requirements of each target. It can therefore serve as a PDE10-selective probe in kinome-wide selectivity panels designed to deconvolute target engagement within the imidazo[1,2-b]pyridazine chemotype family.

Quote Request

Request a Quote for 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.